
四(4-氟苯基)硼酸钠水合物
描述
Sodium tetrakis(4-fluorophenyl)borate hydrate is a chemical compound with the molecular formula C24H20BF4NaO2. It is a sodium salt derivative of tetraphenylborate and is commonly used in various scientific research applications due to its unique properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Sodium tetrakis(4-fluorophenyl)borate hydrate can be synthesized through the reaction of 4-fluorophenylboronic acid with sodium hydroxide in the presence of water.
Industrial Production Methods: The compound is typically produced on an industrial scale using similar chemical synthesis methods, with careful control of reaction conditions to ensure high purity and yield.
Types of Reactions:
Oxidation: Sodium tetrakis(4-fluorophenyl)borate hydrate can undergo oxidation reactions with strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and halides.
Major Products Formed:
Oxidation: Fluorinated phenylboronic acids.
Reduction: Reduced boron compounds.
Substitution: Substituted phenylboronic acids.
科学研究应用
Sodium tetrakis(4-fluorophenyl)borate hydrate is widely used in scientific research due to its unique properties:
Chemistry: It is used as an anionic additive in potentiometric measurements of ammonia and blood urea nitrogen (BUN) sensors.
Biology: The compound is used in the preparation of organic pseudoisocyanine nanoparticles and polymeric membrane sensors.
Medicine: It serves as a dopant for valinomycin-based potassium-selective membranes, which are used in medical diagnostics.
Industry: It is employed in the production of various chemical sensors and as a cation exchanger in the preparation of materials.
作用机制
Target of Action
Sodium Tetrakis(4-fluorophenyl)borate Hydrate primarily targets nonionic surfactants . Nonionic surfactants are substances that lower the surface tension between two liquids or between a liquid and a solid .
Mode of Action
This compound interacts with its targets through a process known as two-phase titration . In this process, the compound is used as a reagent to measure the amount of nonionic surfactants in the presence of anionic surfactants .
Result of Action
The primary result of the action of Sodium Tetrakis(4-fluorophenyl)borate Hydrate is the quantification of nonionic surfactants in a given sample . This is achieved through its role as a titration reagent, allowing for the measurement of these surfactants even in the presence of anionic surfactants .
Action Environment
The action of Sodium Tetrakis(4-fluorophenyl)borate Hydrate can be influenced by environmental factors. For instance, it is hygroscopic , meaning it absorbs moisture from the air . Therefore, it should be stored under inert gas and away from heat . Its solubility in water is almost transparent , indicating that its action may be influenced by the presence of water.
生化分析
Biochemical Properties
Sodium tetrakis(4-fluorophenyl)borate hydrate plays a significant role in biochemical reactions, particularly in the potentiometric measurement of ammonia and blood urea nitrogen (BUN) sensors . It interacts with various enzymes and proteins, acting as a cation exchanger. This interaction is crucial for the preparation of organic pseudoisocyanine nanoparticles and polymeric membrane sensors . The compound’s ability to act as a dopant for valinomycin-based potassium-selective membranes further highlights its importance in biochemical applications .
Cellular Effects
Sodium tetrakis(4-fluorophenyl)borate hydrate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membranes, particularly in the context of ion-selective electrodes, suggests its potential impact on cellular function . Additionally, its role in the potentiometric measurement of ammonia and BUN indicates its influence on metabolic processes within cells .
Molecular Mechanism
At the molecular level, sodium tetrakis(4-fluorophenyl)borate hydrate exerts its effects through binding interactions with biomolecules. It acts as an anionic additive, facilitating the potentiometric measurement of specific ions . The compound’s ability to act as a cation exchanger is crucial for its role in the preparation of organic pseudoisocyanine nanoparticles and polymeric membrane sensors . These interactions highlight the compound’s mechanism of action, which involves enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium tetrakis(4-fluorophenyl)borate hydrate can change over time. The compound is hygroscopic and should be stored in a dry, cool, and well-ventilated place to maintain its stability . Over time, degradation may occur, potentially affecting its long-term impact on cellular function. Studies have shown that the compound remains effective in potentiometric measurements and titrimetric analyses, provided it is stored under appropriate conditions .
Dosage Effects in Animal Models
The effects of sodium tetrakis(4-fluorophenyl)borate hydrate vary with different dosages in animal models. At lower doses, the compound has been observed to facilitate specific biochemical reactions without causing adverse effects . At higher doses, there may be toxic or adverse effects, including skin and eye irritation . It is essential to determine the appropriate dosage to avoid potential toxicity while maximizing the compound’s biochemical benefits.
Metabolic Pathways
Sodium tetrakis(4-fluorophenyl)borate hydrate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role as a cation exchanger is particularly significant in the context of organic pseudoisocyanine nanoparticles and polymeric membrane sensors . These interactions highlight the compound’s involvement in essential metabolic processes.
Transport and Distribution
Within cells and tissues, sodium tetrakis(4-fluorophenyl)borate hydrate is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its ability to act as a cation exchanger, facilitating its movement across cell membranes . This transport mechanism is crucial for its role in potentiometric measurements and titrimetric analyses.
Subcellular Localization
Sodium tetrakis(4-fluorophenyl)borate hydrate’s subcellular localization is influenced by its targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles, where it exerts its biochemical effects. Its role in potentiometric measurements and titrimetric analyses highlights its importance in specific subcellular locations, facilitating its interaction with enzymes and proteins .
相似化合物的比较
Sodium Tetraphenylborate: Similar structure but without fluorine atoms.
Sodium Hexafluorophosphate: Another fluorinated compound used in similar applications.
Uniqueness: Sodium tetrakis(4-fluorophenyl)borate hydrate is unique due to the presence of fluorine atoms, which enhance its reactivity and selectivity in various chemical reactions.
属性
IUPAC Name |
sodium;tetrakis(4-fluorophenyl)boranuide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BF4.Na.H2O/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;;/h1-16H;;1H2/q-1;+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVHZVITHIOAMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BF4NaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


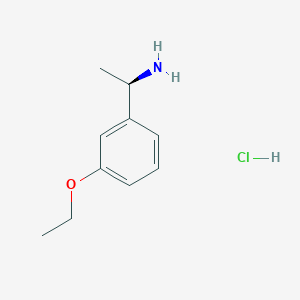
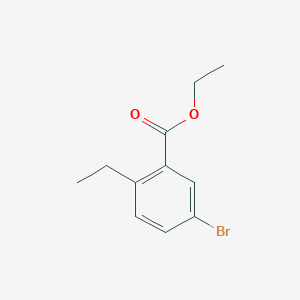
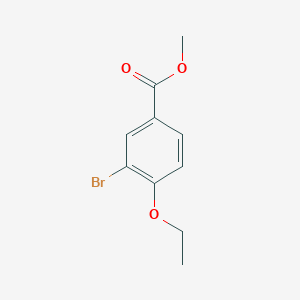
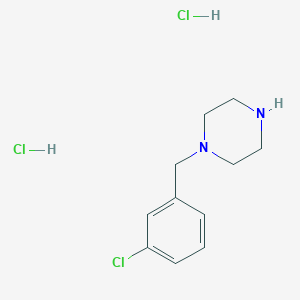

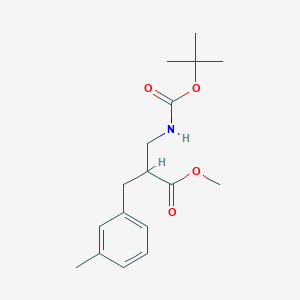


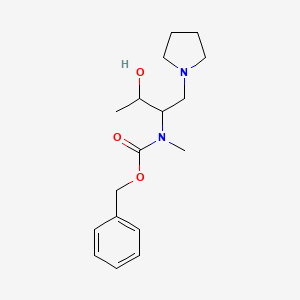
![Methyl 6-aminothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1500042.png)

![[2-(2-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B1500045.png)
![[2-(2,5-Difluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B1500046.png)
![[2-(3-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B1500047.png)
